molecular formula C19H22Cl2N2O3S B3963725 N~2~-benzyl-N-butan-2-yl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide

N~2~-benzyl-N-butan-2-yl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide

Cat. No.: B3963725
M. Wt: 429.4 g/mol
InChI Key: GCKFUASKZZHCFE-UHFFFAOYSA-N
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Description

N~2~-benzyl-N-butan-2-yl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, a butan-2-yl group, and a dichlorophenyl sulfonyl group attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N-butan-2-yl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzyl Intermediate: The benzyl group is introduced through a reaction between benzyl chloride and an appropriate amine under basic conditions.

    Introduction of the Butan-2-yl Group: The butan-2-yl group is added via an alkylation reaction using butan-2-yl bromide and a suitable base.

    Attachment of the Dichlorophenyl Sulfonyl Group: The dichlorophenyl sulfonyl group is introduced through a sulfonylation reaction using 2,5-dichlorobenzenesulfonyl chloride and a base.

    Formation of the Glycinamide Backbone: The final step involves the coupling of the intermediate compounds with glycine or a glycine derivative under appropriate conditions to form the glycinamide backbone.

Industrial Production Methods

Industrial production of N2-benzyl-N-butan-2-yl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N-butan-2-yl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and butan-2-yl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or butan-2-yl derivatives.

Scientific Research Applications

N~2~-benzyl-N-butan-2-yl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-benzyl-N-butan-2-yl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N-butan-2-yl-N~2~-[(2,4-dichlorophenyl)sulfonyl]glycinamide
  • N~2~-benzyl-N-butan-2-yl-N~2~-[(2,6-dichlorophenyl)sulfonyl]glycinamide
  • N~2~-benzyl-N-butan-2-yl-N~2~-[(3,5-dichlorophenyl)sulfonyl]glycinamide

Uniqueness

N~2~-benzyl-N-butan-2-yl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide is unique due to the specific positioning of the dichlorophenyl sulfonyl group, which may confer distinct chemical and biological properties compared to its analogs. This unique structure can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-butan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3S/c1-3-14(2)22-19(24)13-23(12-15-7-5-4-6-8-15)27(25,26)18-11-16(20)9-10-17(18)21/h4-11,14H,3,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKFUASKZZHCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-benzyl-N-butan-2-yl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide
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N~2~-benzyl-N-butan-2-yl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide

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